molecular formula C17H12F2N2O2 B1474133 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020239-57-9

1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1474133
M. Wt: 314.29 g/mol
InChI Key: YCYWQNZBOAKDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4FBPCA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 4FBPCA is a member of the pyrazole family, a group of five-membered heterocyclic compounds that are characterized by a nitrogen atom bonded to two carbon atoms. 4FBPCA has been found to possess a number of unique properties, such as its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to act as a ligand in coordination chemistry, and as a fluorescent probe in biological systems. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the field of drug discovery, as it has been found to interact with several proteins and enzymes involved in drug metabolism.

Mechanism Of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid binds to active sites of enzymes and proteins, and inhibits their activity. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid are not fully understood. However, 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery. In addition, 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments include its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems. The main limitation of using 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, its potential applications in the field of drug discovery, and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could lead to new and improved laboratory experiments. Finally, further research into the synthesis methods of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could lead to more efficient and cost-effective production methods.

properties

IUPAC Name

5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWQNZBOAKDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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